molecular formula C16H19NO2 B8588589 N-(2,6-diisopropylphenyl)maleimide

N-(2,6-diisopropylphenyl)maleimide

Cat. No.: B8588589
M. Wt: 257.33 g/mol
InChI Key: UUOHWLHXGPZSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diisopropylphenyl)maleimide is a specialized maleimide derivative featuring a sterically hindered 2,6-diisopropylphenyl substituent on the nitrogen atom . This compound presents as a white to off-white crystalline solid with high thermal stability and limited solubility in water but good solubility in common organic solvents including acetone, toluene, and tetrahydrofuran, making it suitable for various research applications . The structural configuration includes a maleimide ring system (pyrrole-2,5-dione) attached to a bulky aromatic substituent that creates significant steric hindrance, influencing both its reactivity and interaction with biological systems . In polymer science and materials research, this compound serves as a valuable monomer or cross-linking agent in the synthesis of advanced polymeric materials . Its maleimide group readily undergoes Michael addition reactions with thiols or amines and participates in Diels-Alder cycloadditions, enabling the creation of thermally stable networks with tailored properties . The bulky 2,6-diisopropylphenyl substituent enhances the thermal stability of resulting polymers while influencing polymer chain packing and ultimate material properties . This compound finds particular utility in the development of bismaleimide resins, high-performance thermosetting polymers known for exceptional thermal stability, mechanical properties, and chemical resistance, making them suitable for aerospace composites, electronic encapsulants, and high-temperature adhesives . The presence of the isopropyl groups contributes to increased solubility during processing while maintaining high glass transition temperatures in the cured resins. In chemical biology and medicinal chemistry research, this compound functions as a versatile intermediate for bioconjugation, particularly in protein labeling and immobilization strategies . The maleimide group specifically reacts with thiol functionalities in cysteine residues under mild conditions, enabling site-specific modification of biomolecules . The sterically demanding aryl substituent modulates the electrophilicity of the maleimide double bond and can influence selectivity in biological interactions. Additionally, this compound demonstrates potential in agricultural chemistry research, particularly in the development of novel active ingredients with insecticidal and acaricidal properties . Maleimide derivatives have shown promise in combating various arthropod pests through mechanisms that may involve interference with mitochondrial function or neural signaling pathways . The distinctive 2,6-diisopropylphenyl moiety may enhance lipid membrane permeability and overall bioavailability, contributing to biological activity. Researchers also utilize this compound in materials science for creating advanced semiconductor materials, liquid crystalline compounds, and as a building block for molecularly imprinted polymers . The compound's robust structure and functional versatility make it particularly valuable for designing materials with specific molecular recognition capabilities or tailored electronic properties. Proper handling requires standard laboratory precautions including use of personal protective equipment and adequate ventilation. Store in a cool, dry place protected from light and moisture to maintain stability. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications or for food use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C16H19NO2/c1-10(2)12-6-5-7-13(11(3)4)16(12)17-14(18)8-9-15(17)19/h5-11H,1-4H3

InChI Key

UUOHWLHXGPZSBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C=CC2=O

Origin of Product

United States

Synthetic Methodologies for N 2,6 Diisopropylphenyl Maleimide and Analogues

Direct Synthetic Routes to N-(2,6-Diisopropylphenyl)maleimide

The direct synthesis of this compound is primarily achieved through a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.

Condensation Reactions Utilizing 2,6-Diisopropylaniline (B50358) and Maleic Anhydride (B1165640) Derivatives

The initial step in synthesizing this compound involves the reaction of a primary amine, 2,6-diisopropylaniline, with maleic anhydride or its derivatives. google.comfrontiersin.org This reaction leads to the formation of the corresponding N-substituted maleamic acid. google.com The reaction is typically carried out in a suitable solvent, and the maleamic acid can often be isolated in nearly quantitative yields. google.com

The bulky nature of the 2,6-diisopropylphenyl group can influence the reaction conditions required for efficient condensation. wikipedia.org The steric hindrance may necessitate specific solvents or catalysts to facilitate the reaction.

Dehydration and Cyclization Approaches

The second and crucial step is the cyclodehydration of the N-(2,6-diisopropylphenyl)maleamic acid intermediate to form the final maleimide (B117702) product. google.com Several methods can be employed for this cyclization, with thermal and chemical dehydration being the most common.

Thermal cyclization involves heating the maleamic acid, often in the presence of a catalyst, to promote the elimination of water and subsequent ring closure. google.com Catalysts such as betaine (B1666868) can be used to facilitate this process at temperatures ranging from 100 to 180°C. google.com

Chemical dehydration is another effective method, traditionally using reagents like acetic anhydride and sodium acetate. google.comgoogle.com However, this method can be less suitable for industrial applications due to the generation of acidic waste. google.com An alternative approach involves the use of hexamethyldisilazane (B44280) (HMDS) to promote cyclization, which can lead to higher yields of the desired N-cyclic maleimide. google.com The cyclization is proposed to proceed through two possible transition states, leading to the formation of either the maleimide or the isomaleimide derivative. researchgate.net

Synthesis of Related N-(2,6-Diisopropylphenyl)imides and Derivatives

The synthetic principles applied to this compound can be extended to a range of related imides and their precursors, such as formamides and thioamides.

Preparation of N-(2,6-Diisopropylphenyl)formamide

N-(2,6-diisopropylphenyl)formamide can be synthesized by refluxing a solution of 2,6-diisopropylaniline and formic acid in a solvent like chloroform. nih.gov This method has been reported to yield the product as a white solid with a high yield of 92%. nih.govresearchgate.net The resulting N-(2,6-diisopropylphenyl)formamide exhibits a non-planar structure due to the steric repulsion between the formamide (B127407) group and the bulky isopropyl substituents on the phenyl ring. nih.govnih.gov

ReactantsReagents/SolventsConditionsProductYield
2,6-Diisopropylaniline, Formic AcidChloroformReflux, 16 hoursN-(2,6-diisopropylphenyl)formamide92% nih.govresearchgate.net
2,6-Diisopropylaniline, Formic AcidToluene (B28343) (for crystallization)-N-(2,6-diisopropylphenyl)formamide toluene 0.33-solvate- nih.gov

Synthesis of N-(2,6-Diisopropylphenyl)thioamide

The corresponding thioamide, N-(2,6-diisopropylphenyl)thioamide, can be prepared from the parent formamide. The synthesis involves refluxing a mixture of N-(2,6-diisopropylphenyl)formamide and phosphorus pentasulfide (P₂S₅) in a mixture of tetrahydrofuran (B95107) (THF) and benzene (B151609). nih.gov The product is then purified by column chromatography to yield colorless, block-like crystals. nih.gov The thioamide moiety in the resulting structure is twisted out of the plane of the benzene ring. nih.govresearchgate.net

Starting MaterialReagents/SolventsConditionsProduct
N-(2,6-diisopropylphenyl)formamideP₂S₅, THF, BenzeneReflux, ~60 minN-(2,6-diisopropylphenyl)thioamide nih.gov

Synthetic Approaches for π-Expanded Maleimides

The synthesis of π-expanded maleimides, which possess extended aromatic systems, often involves multi-step procedures. While specific examples for N-(2,6-diisopropylphenyl) substituted π-expanded maleimides are not detailed in the provided context, general strategies for synthesizing polysubstituted and unsymmetrical maleimides can be applied. These methods include palladium-catalyzed cross-coupling reactions of 3,4-dihalomaleimides with organometallic reagents and palladium-catalyzed cyclization reactions of alkynes with isocyanides. organic-chemistry.org These advanced synthetic routes allow for the introduction of various substituents onto the maleimide ring, thereby expanding its π-system.

Derivatization Strategies for Expanding Maleimide Architectures

The maleimide scaffold, characterized by its reactive carbon-carbon double bond, is a versatile platform for a variety of chemical modifications. These derivatization strategies are crucial for creating a diverse range of molecular structures with tailored properties. The primary methods for expanding maleimide architectures include cycloaddition reactions, such as the Diels-Alder reaction, and conjugate additions, like the Michael addition.

The Diels-Alder reaction is a powerful tool in organic synthesis that allows for the construction of complex cyclic systems with a high degree of stereocontrol. tandfonline.com In the context of maleimides, the electron-deficient double bond of the maleimide ring acts as an excellent dienophile, readily reacting with a variety of conjugated dienes. This cycloaddition reaction creates 7-oxanorbornene structures when furans are used as the diene, and has applications in the synthesis of polymers and biologically active molecules. rsc.orgtandfonline.com The reaction can often be performed under mild, catalyst-free conditions, and its reversibility can be exploited in the development of self-healing materials. rsc.orgtandfonline.com

Another cornerstone of maleimide derivatization is the Michael addition, a type of conjugate addition. wikipedia.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of the α,β-unsaturated carbonyl system of the maleimide, which acts as the Michael acceptor. researchgate.netyoutube.com A wide array of nucleophiles, including thiols, amines, and carbanions (such as enolates from ketones or malonates), can be employed, leading to the formation of a new carbon-heteroatom or carbon-carbon bond. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This method is highly effective for creating substituted succinimide (B58015) structures. rdd.edu.iq Asymmetric variants of the Michael addition, often employing chiral organocatalysts, enable the synthesis of enantiomerically enriched products. researchgate.net

These derivatization strategies significantly broaden the chemical space accessible from N-substituted maleimides, allowing for the synthesis of complex molecules from relatively simple precursors.

Research Findings in Diels-Alder Reactions

The Diels-Alder reaction serves as a highly efficient method for creating complex, three-dimensional structures from planar maleimide precursors. Research has demonstrated its utility with various N-substituted maleimides and dienes.

For instance, the reaction between N-phenylmaleimide derivatives and furans is a well-established method for producing exo- and endo-isomers of epoxy-isoindolediones. tandfonline.comtandfonline.com A solvent-free approach involving the reaction of N-(4-chlorophenyl)maleimide with 2,5-dimethylfuran (B142691) at reflux yields the corresponding exo-adduct. tandfonline.comtandfonline.com The use of water as a solvent has been shown to improve both the kinetics and thermodynamics of Diels-Alder reactions involving maleimides and furan (B31954) derivatives, such as furfural. rsc.org This aqueous protocol aligns with the principles of green chemistry. rsc.org Furthermore, the reaction has been successfully applied in bioconjugation, where electron-rich dienes attached to antibodies react quantitatively with maleimide-containing drugs. nih.gov

Below is a table summarizing representative Diels-Alder reactions involving N-substituted maleimides.

Dienophile (Maleimide)DieneConditionsProductYieldReference
N-(4-chlorophenyl)maleimide2,5-dimethylfuranSolvent-free, reflux, 1 hrexo-2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione46% tandfonline.comtandfonline.com
N-methyl maleimideFurfuralWater, RT7-oxanorbornene adduct58% rsc.org
N-phenylmaleimide1,3-cyclohexadieneEthyl acetate, RT, 7 daysCycloadduct~90% tandfonline.com
Antibody-appended dieneMaleimide-drugAqueous bufferStable bioconjugateQuantitative nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Research Findings in Michael Addition Reactions

The Michael addition is a fundamental reaction for derivatizing maleimides, enabling the introduction of a wide range of functional groups. wikipedia.org This conjugate addition is widely used for the mild formation of C-C and C-heteroatom bonds. wikipedia.orgresearchgate.net

The reaction of N-arylmaleimides with nucleophiles like aldehydes can be catalyzed by chiral organocatalysts, such as α,β-dipeptides, to achieve high enantioselectivity. researchgate.net Similarly, nitrogen and oxygen nucleophiles can participate in what are termed aza-Michael and oxa-Michael reactions, respectively. wikipedia.org For example, the reaction of N-substituted maleimides with benzohydrazide (B10538) in refluxing ethanol (B145695) results in the formation of N-(2,5-dioxo-1-substituted-pyrrolidin-3-yl)benzohydrazides in good yields. rdd.edu.iq The reactivity of N-aryl maleimides is significant; in reactions with N-acetyl-L-cysteine, the maleimide is often completely consumed within 15 minutes, leading to the formation of a thio-succinimide conjugate that may subsequently undergo ring hydrolysis. mdpi.com

The following table presents examples of Michael addition reactions with N-substituted maleimides.

Michael Acceptor (Maleimide)Michael DonorCatalyst/ConditionsProduct TypeYieldReference
N-arylmaleimidesEnolizable aldehydesα,β-dipeptide, aq. NaOHChiral succinimide adduct- researchgate.net
PhenylmaleimideBenzohydrazideEthanol, reflux, 4-6 hrsŃ-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide65% rdd.edu.iq
p-bromophenyl maleimideBenzohydrazideEthanol, reflux, 4-6 hrsŃ-(1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)benzohydrazide75% rdd.edu.iq
N-aryl maleimidesN-acetyl-L-cysteineAqueous buffer, RTThio-succinimide conjugate80-96% mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Polymerization and Copolymerization of N 2,6 Diisopropylphenyl Maleimide

Controlled/Living Polymerization Techniques Employing N-(2,6-Diisopropylphenyl)maleimide

Reversible-Addition Fragmentation Chain-Transfer (RAFT) Polymerization Applications

Reversible-Addition Fragmentation Chain-Transfer (RAFT) polymerization is a prominent reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The RAFT process involves a degenerate chain transfer mechanism where a RAFT agent, typically a thiocarbonylthio compound, mediates the polymerization. researchgate.net This control is crucial for creating complex polymer architectures such as block copolymers and star-shaped polymers. researchgate.net

The application of RAFT to maleimide (B117702) monomers enables the production of well-defined polymers. For instance, studies on related N-substituted maleimides have demonstrated the ability to produce functional polymers and block copolymers. rsc.orgresearchgate.netmdpi.com In a typical RAFT polymerization, a conventional radical initiator is used in conjunction with a RAFT agent, also known as a chain transfer agent (CTA). rsc.org The choice of RAFT agent, initiator, solvent, and temperature is critical to achieving good control over the polymerization. rsc.org

Research into RAFT step-growth polymerization has utilized bifunctional maleimide monomers to create polymers where each backbone repeat unit contains a pendant RAFT agent. unc.edu This approach synergistically combines RAFT with step-growth mechanisms, allowing for the subsequent grafting of side chains to form molecular brush polymers. unc.edu While specific data for this compound is not detailed in the provided results, the general principles are applicable. For example, the polymerization of N,N′-(1,4-phenylene)dimaleimide, a bismaleimide (B1667444), has been achieved via a photomediated RAFT step-growth process, yielding polymers with molecular weights (Mw) up to 16,000 g/mol . rsc.org

The following table illustrates typical data obtained from RAFT polymerization experiments of various monomers, showcasing the level of control achievable.

Table 1: Illustrative Data for RAFT Polymerization of Various Monomers This table is representative of typical results from RAFT polymerization studies and not specific to this compound.

MonomerRAFT Agent (CTA)InitiatorMolecular Weight (Mn, g/mol)Dispersity (Đ)Reference
2-Methacryloyloxyethyl phosphorylcholine4-Cyanopentanoic acid dithiobenzoate4,4′-Azobis(4-cyanovaleric acid)Not Specified< 1.2 rsc.org
N,N'-​(1,4-​phenylene)​dimaleimideTrithiocarbonate-basedNone (Photomediated)16,000 (Mw)Not Specified rsc.org
n-Butyl acrylate (B77674)Bis(trithiocarbonate) bisulfideEthyl α-bromoisobutyrate (via Piezo-activation)~20,000~1.2 chemrxiv.org

Photoinitiated Polymerization Strategies

Photoinitiated polymerization offers a rapid and spatially controllable method for polymer synthesis. N-substituted maleimides have been recognized as effective photoinitiators for free-radical polymerization, often as part of a co-initiator system. uq.edu.au The initiation mechanism can involve hydrogen abstraction or electron transfer, depending on the co-initiator used. uq.edu.au

In the context of N-substituted maleimides, they can act as electron-acceptor monomers in photo-induced copolymerization with electron-donor monomers like vinyl ethers. kpi.ua Such systems can polymerize rapidly upon UV exposure, often without the need for an external photoinitiator, and can be less sensitive to oxygen inhibition than traditional acrylate resins. kpi.ua The maleimide's double bond, conjugated with its carbonyl groups, absorbs UV light and disappears upon polymerization, a change that can be monitored spectroscopically. kpi.ua

Furthermore, maleimide moieties can be used in photocrosslinking applications. For example, polymers functionalized with maleimide groups have been crosslinked through [2+2] photodimerization under UV irradiation. nih.gov While this process can be slow, its rate can be significantly increased by using a photosensitizer like thioxanthone. nih.gov

Photomediated RAFT polymerization combines the advantages of light initiation with the control of the RAFT process. unc.edu This strategy has been successfully applied to maleimide monomers. For instance, a photomediated RAFT step-growth polymerization of a bismaleimide was conducted using blue or green light without a catalyst, and the wavelength range was extended to red light with the addition of a zinc porphyrin (ZnTPP) photocatalyst. rsc.org The polymerization proceeded rapidly initially, although the rate plateaued at higher conversions under catalyst-free conditions. rsc.org

Table 2: Photoinitiated Polymerization Systems Involving Maleimides

System TypeMaleimide ComponentCo-monomer / Co-initiatorInitiation MethodKey FindingReference
CopolymerizationN-substituted maleimidesVinyl ethersUV exposure (photoinitiator-free)Rapid formation of alternating copolymer. kpi.ua
Photoinitiator SystemN-substituted maleimidesAmineUV exposure with sensitizerTriplet sensitization markedly increases polymerization efficiency. uq.edu.au
PhotocrosslinkingPolymers with pendant maleimide groupsNone (self-dimerization)UV irradiation[2+2] photodimerization leads to crosslinking. nih.gov
Photomediated RAFTN,N′-(1,4-phenylene)dimaleimideNoneVisible light (blue, green) ± ZnTPP photocatalystPolymerization proceeds without external initiator. rsc.org

Catalytic Systems in Maleimide Polymerization

Beyond radical polymerization, other catalytic systems can be employed for maleimide polymerization. Anionic polymerization, for example, offers an alternative route. Research has shown that anionic polymerization of maleimide can be achieved using mild Lewis bases as catalysts. nih.gov This method can proceed even at room temperature and results in a different polymer structure compared to free-radical polymerization, creating an alternating electron donor-acceptor structure along the polymer chain. nih.gov While this specific study focused on unsubstituted maleimide, the principles of anionic polymerization can be extended to substituted derivatives.

In the context of controlled radical polymerization, catalytic systems are also essential. For instance, in Atom Transfer Radical Polymerization (ATRP), a transition metal complex (e.g., copper-based) is used as a catalyst to mediate the polymerization. Star-shaped copolymers containing maleimide units have been synthesized using a tetrafunctional initiator with a CuCl/N,N,N′,N′′,N′′-pentamethyldiethylenetriamine catalyst system, achieving controlled molar mass and low dispersity. researchgate.net

Photomediated RAFT polymerization can also incorporate catalytic systems. As mentioned, the use of a photocatalyst like ZnTPP extended the effective light wavelength for the polymerization of a bismaleimide to red light and helped maintain a polymerization rate that did not significantly deviate from first-order kinetics. rsc.org

Table 3: Catalytic Systems Used in the Polymerization of Maleimides and Related Monomers

Polymerization TypeCatalyst / SystemMonomer ClassFunctionReference
Anionic PolymerizationMild Lewis Bases (e.g., Triethylamine)MaleimideInitiates anionic polymerization. nih.gov
ATRPCuCl / PMDETAMaleimide and othersCatalyzes controlled radical polymerization for star polymers. researchgate.net
Photomediated RAFTZnTPP (Zinc tetraphenylporphyrin)BismaleimideActs as a photocatalyst to enable polymerization with lower energy (red) light. rsc.org

Compound Index

Organic Transformations and Reactivity of N 2,6 Diisopropylphenyl Maleimide

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. N-substituted maleimides are known to readily participate in these reactions. nih.govresearchgate.net

Diels-Alder Reactions: Reactivity and Stereoselectivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. nih.gov N-substituted maleimides, including N-(2,6-diisopropylphenyl)maleimide, are effective dienophiles in these reactions. The stereoselectivity of the Diels-Alder reaction, leading to either endo or exo adducts, is influenced by the substituents on both the diene and the dienophile, as well as the reaction conditions. rsc.org

Key findings from research on the Diels-Alder reactions involving N-substituted maleimides include:

Unusual regio- and stereoselectivity can be achieved in reactions between bulky N-phenylmaleimides and anthracene (B1667546) derivatives, leading to a significant shift toward 1,4-addition products. rsc.org

The presence of sterically demanding groups on both the diene and dienophile can favor the formation of anti-1,4-adducts. rsc.org

Electron-withdrawing substituents on the maleimide (B117702) and electron-donating substituents on the furan (B31954) diene can favor the formation of the endo adduct. rsc.org

Higher reaction temperatures can promote the retro-Diels-Alder reaction, particularly for the less stable endo adduct. rsc.org

A diene-containing noncanonical amino acid has been shown to react rapidly with maleimides via a Diels-Alder reaction to form antibody-drug conjugates. nih.gov

Lewis acids, such as aluminum chloride, can be used to activate N-substituted maleimides in reactions with anthracene derivatives, influencing the regioselectivity. nih.gov

Table 1: Selected Examples of Diels-Alder Reactions with N-Substituted Maleimides

Diene Dienophile Key Observation Reference
Anthracene derivatives Bulky N-phenylmaleimides Shift towards 1,4-addition, formation of anti-1,4-adducts. rsc.org
Furan derivatives Maleimide derivatives Substituents and temperature influence endo/exo ratio and retro-reaction. rsc.org
Cyclopentadiene-lysine Maleimide drug-linker Rapid formation of antibody-drug conjugates. nih.gov

1,3-Dipolar Cycloaddition Reactions

In 1,3-dipolar cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. N-substituted maleimides can act as dipolarophiles in these reactions. For instance, in the reaction between N-arylmaleimides and certain binucleophiles, an intermediate can act as a 1,3-dipole, with the N-phenylmaleimide molecule serving as the dipolarophile. researchgate.net

Nucleophilic Addition Reactions

The electron-deficient double bond of this compound is susceptible to attack by nucleophiles. This reactivity is central to its utility in various synthetic applications. nih.govresearchgate.net

Michael Addition Reactions with Various Nucleophiles

The Michael addition, or conjugate addition, is a widely used method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com N-substituted maleimides are excellent Michael acceptors, reacting with a wide range of nucleophiles. nih.gov

The general mechanism involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system of the maleimide. wikipedia.org A variety of nucleophiles can be employed in Michael additions with maleimides, including:

Amines: Primary and secondary amines are effective Michael donors. youtube.com

Thiols: Thiolates are highly reactive nucleophiles in Michael additions. masterorganicchemistry.comyoutube.com

Enolates: Carbon nucleophiles derived from ketones, esters, and other carbonyl compounds readily add to maleimides. masterorganicchemistry.com

Organometallic reagents: Reagents like organolithium compounds can also serve as nucleophiles. nsf.gov

Table 2: Nucleophiles in Michael Addition Reactions with Maleimides

Nucleophile Type Example Key Feature Reference
Amine Pyrrolidine Nitrogen attacks the β-carbon of the maleimide. youtube.com
Thiol Ethanethiol Thiolate generated in situ adds to the maleimide. youtube.comresearchgate.net
Enamine Enamine from cyclohexanone Forms a new C-C bond at the β-position. youtube.com
Organolithium Phenyllithium Reacts effectively with dipyridyl ethylene, a related Michael acceptor. nsf.gov

Recyclization Reactions with Binucleophiles

N-substituted maleimides can undergo recyclization reactions when treated with binucleophiles, which are molecules containing two nucleophilic centers. nih.govresearchgate.net These reactions are a powerful method for constructing hydrogenated heterocyclic systems. nih.gov The process typically begins with a Michael addition of one nucleophilic group of the binucleophile to the maleimide double bond. This is followed by an intramolecular cyclization involving the second nucleophilic group, leading to a new heterocyclic ring system. nih.gov

A diverse range of C,N-, N,N-, and S,N-binucleophiles have been used in these reactions, including:

Amidines nih.gov

Guanidines nih.gov

Diamines nih.gov

Aminoazoles researchgate.net

Aminouracils nih.gov

The specific structure of the resulting heterocyclic product depends on the nature of the binucleophile and the reaction conditions. nih.govresearchgate.net For example, the reaction of N-arylmaleimides with carboximidamides, a type of 1,3-N,N-binucleophile, is proposed to proceed via nucleophilic addition of the amino group to the maleimide, followed by cyclization. nih.gov

Thiol-Maleimide Conjugation Chemistry

The reaction between a maleimide and a thiol to form a stable thioether bond is a cornerstone of bioconjugation chemistry. tocris.comnih.gov This reaction is a specific type of Michael addition and is widely used to link molecules, such as fluorescent dyes or drugs, to proteins and other biomolecules containing cysteine residues. tocris.combiotium.com

The key features of thiol-maleimide conjugation are:

High Specificity: The reaction is highly specific for thiol groups at neutral pH (6.5-7.5), with minimal side reactions with other functional groups like amines. tocris.combiotium.com

Fast Kinetics: The reaction is typically rapid, allowing for efficient conjugation. nih.gov

Stability of the Conjugate: The resulting thiosuccinimide adduct is generally stable. However, the conjugation can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione. nih.gov Strategies to improve the stability of the linkage, such as transcyclization reactions, have been developed. nih.gov

The general procedure for labeling a protein with a maleimide-functionalized molecule involves:

Preparation of the Protein: Ensuring the protein is in a suitable buffer at a pH of 7-7.5. tocris.com If necessary, disulfide bonds within the protein can be reduced using reagents like TCEP to generate free thiol groups. tocris.combiotium.com

Conjugation: The maleimide reagent is added to the protein solution and incubated. tocris.com

Purification: The resulting conjugate is purified to remove any unreacted labeling reagent. biotium.com

Reaction Mechanisms and Selectivity

The reactivity of this compound is governed by the electron-deficient carbon-carbon double bond within the maleimide ring, which is susceptible to various nucleophilic and cycloaddition reactions. The bulky 2,6-diisopropylphenyl substituent introduces significant steric hindrance that, along with electronic effects, modulates the compound's reactivity and selectivity in key organic transformations.

A primary reaction of maleimides is the Michael addition of thiols to the double bond, a cornerstone of bioconjugation. This reaction is highly selective for thiols (like the side chain of cysteine) over other nucleophiles such as amines (lysine) at a physiological pH range of 6.5–7.5. mdpi.com At this pH, thiols exist partially as the more nucleophilic thiolate anion, while most amines remain protonated and less reactive. mdpi.comnih.gov The general mechanism for the thiol-maleimide reaction can be initiated by a base or a nucleophile. researchgate.net

For N-aryl maleimides, the reaction with thiols is generally faster compared to their N-alkyl counterparts. sci-hub.se This is attributed to the electron-withdrawing nature of the aryl group, which increases the electrophilicity of the maleimide double bond. However, increasingly bulky N-substituents have been shown to decrease the reactivity of the maleimide monomer in copolymerizations, a trend attributed to steric effects. researchgate.net Therefore, the 2,6-diisopropylphenyl group is expected to sterically hinder the approach of the nucleophile, potentially slowing the rate of Michael addition compared to a non-substituted N-phenylmaleimide.

A critical aspect of thiol-maleimide adducts is their stability. The initial succinimidyl thioether adduct can undergo a retro-Michael reaction, leading to deconjugation. prolynxinc.comnih.gov However, N-aryl maleimide adducts exhibit enhanced stability due to a subsequent, rapid hydrolysis of the thiosuccinimide ring, which forms a stable, ring-opened succinamic acid thioether (SATE). sci-hub.seprolynxinc.comucl.ac.uk This hydrolysis is significantly faster for N-aryl adducts than for N-alkyl adducts and is accelerated by electron-withdrawing groups on the aryl ring. prolynxinc.comucl.ac.uk While the electron-donating nature of the isopropyl groups on this compound might slightly slow this hydrolysis electronically, steric hindrance can also play a role. It has been observed that steric hindrance can protect the thiosuccinimide from hydrolysis. sci-hub.se

Another important reaction pathway, particularly in the context of bioconjugation to N-terminal cysteines, is the intramolecular rearrangement of the initial adduct to form a six-membered thiazine (B8601807) ring. nih.gov This transcyclization is pH-dependent, occurring more rapidly at neutral or basic pH, and is influenced by the N-substituent on the maleimide. nih.gov The steric bulk of the 2,6-diisopropylphenyl group may influence the rate of this rearrangement by affecting the conformational flexibility required for the N-terminal amine to attack the succinimide (B58015) carbonyl.

This compound is also a potent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. Maleimides are classic dienophiles due to their electron-deficient double bond. researchgate.net They react readily with a variety of dienes, including furans, cyclopentadienes, and anthracenes. researchgate.netfigshare.comresearchgate.net The reaction with furan derivatives, for instance, is a common strategy in creating thermoreversible polymer networks. researchgate.net The stereochemical outcome of the Diels-Alder reaction (endo vs. exo) is typically governed by kinetic or thermodynamic control, with the endo product often favored under kinetic control due to secondary orbital interactions. youtube.com The significant steric hindrance presented by the 2,6-diisopropylphenyl group could influence the facial selectivity and the endo/exo ratio of the resulting cycloadducts.

Derivatization Strategies for Macromolecules and Bio-conjugates

The unique reactivity of this compound makes it a valuable tool for the derivatization of macromolecules and the construction of bioconjugates. The primary strategies leverage the high selectivity of the maleimide group for thiol-containing residues, particularly cysteine, in proteins and peptides.

Derivatization TargetReactive Group on TargetMaleimide Reaction TypeResulting LinkageApplication Example
Protein (Cysteine)Thiol (-SH)Michael AdditionThiosuccinimideAntibody-Drug Conjugates (ADCs)
Protein (N-terminus)Amine (-NH2)[3+2] Cycloaddition (with 2-PCA)Triazole-likeN-terminal specific labeling
Diene-modified ProteinDieneDiels-Alder ReactionCycloadductSite-specific protein functionalization
Thiol-terminated PolymerThiol (-SH)Michael AdditionThiosuccinimideBlock Copolymer Synthesis

Table 1: Derivatization Strategies using Maleimides

Diels-Alder-Based Macromolecular Ligation: An alternative strategy for macromolecular derivatization involves the Diels-Alder reaction. This approach requires the prior incorporation of a diene functionality into the macromolecule. For example, proteins can be genetically engineered to include non-canonical amino acids that contain a diene group. rsc.org Subsequent reaction with a maleimide derivative like this compound results in a stable cycloadduct, achieving highly specific ligation. This method has been successfully employed to produce ADCs in a single step. rsc.org The reaction is highly efficient and proceeds under mild conditions, making it suitable for sensitive biological molecules.

Synthesis of Block Copolymers: In polymer chemistry, the thiol-maleimide reaction serves as a highly efficient "click" conjugation method for the synthesis of block copolymers. researchgate.net A polymer chain synthesized by one method (e.g., ring-opening polymerization) can be functionalized with a maleimide group, while another polymer chain (e.g., from free-radical polymerization) is prepared with a terminal thiol group. Mixing these two macromolecular precursors results in their rapid and selective ligation to form a well-defined block copolymer. researchgate.net

N-Terminal Protein Modification: While maleimides are renowned for their cysteine selectivity, recent methods have expanded their utility to other sites. A copper(II)-mediated [3+2] cycloaddition reaction has been developed to modify the N-terminal amino acid of a protein using a maleimide and a 2-pyridinecarboxaldehyde (B72084) (2-PCA) derivative. This approach provides a powerful tool for N-terminal-specific labeling without requiring protein mutagenesis. nih.gov

Advanced Materials and Macromolecular Architectures Incorporating N 2,6 Diisopropylphenyl Maleimide

Polymer and Copolymer Applications in Functional Materials

The incorporation of N-(2,6-diisopropylphenyl)maleimide into polymer and copolymer structures imparts desirable characteristics, leading to the creation of high-performance functional materials. Its bulky diisopropylphenyl group contributes to enhanced thermal stability and specific optical properties in the resulting polymers.

A significant application of this compound is in the formulation of heat-resistant and transparent resin materials. These materials are crucial in industries that demand components with high thermal stability and optical clarity, such as aerospace, automotive, and electronics.

The presence of the N-substituted bulky diisopropylphenyl group in the polymer chain restricts chain mobility, which in turn increases the glass transition temperature (Tg) of the material. This enhancement in Tg is a direct contributor to the resin's heat resistance. Resins formulated to withstand high temperatures, in some cases up to 180°C, maintain their structural integrity and durability in demanding environments. 3djake.com3d-basics.com

In addition to heat resistance, the structure of this compound can contribute to the transparency of the resulting resin. By carefully designing the polymer architecture, it is possible to minimize the formation of crystalline regions and intermolecular charge transfer complexes that typically cause coloration in aromatic polymers. researchgate.net This leads to the production of resins with low color and high transparency. For instance, new resin formulations have been developed that exhibit low viscosity for good workability, a Tg of 200°C or more, and are resistant to yellowing even with long-term exposure to 120°C. trd.co.jp

Key Properties of High-Temperature Transparent Resins:

PropertyDescription
High-Temperature Tolerance Withstands temperatures up to and in some cases exceeding 180°C. 3djake.com3d-basics.com
High Modulus Ensures precise and stable prints with fine detail. 3d-basics.com
Durability Maintains accuracy and structural integrity under high temperatures. 3djake.com3d-basics.com
Optical Clarity Formulated to be transparent and resistant to yellowing. researchgate.nettrd.co.jp

This compound and similar maleimide (B117702) derivatives are integrated into crosslinked polymer networks and hydrogels to create materials with tailored properties. The maleimide group's ability to undergo various chemical reactions, including [2+2] photocycloaddition and thiol-maleimide Michael addition, makes it a versatile component for forming these networks. researchgate.netnih.gov

In the formation of hydrogels, polymers functionalized with maleimide groups can be photochemically crosslinked, often without the need for a photoinitiator, to form bulk and patterned hydrogels. researchgate.net These hydrogels can be designed to be responsive to stimuli such as pH and temperature. The maleimide group also serves as a handle for further functionalization, allowing for the attachment of biomolecules or other functional moieties. researchgate.net

The crosslinking of polymers using maleimide derivatives can be achieved through various methods, including UV curing, which has been shown to be more effective for dual-crosslinked systems, leading to higher gel content and improved material properties. rsc.org These crosslinked networks can exhibit a balance of reversible and permanent bonds, resulting in materials with enhanced mechanical strength, thermal stability, and functional versatility. rsc.org

Role as a Crosslinking Agent in Polymeric Systems

This compound and other bismaleimides are effective crosslinking agents for a variety of polymeric systems. Crosslinking improves the physical and chemical properties of polymers, expanding their range of applications. nih.gov

The process of crosslinking involves forming a network structure between polymer chains. This can be achieved through reactions such as Diels-Alder chemistry or Michael addition. nih.gov In Diels-Alder reactions, the maleimide acts as a dienophile, reacting with a diene-functionalized polymer to form a crosslinked network. This method is advantageous due to its often-mild reaction conditions. nih.gov

In Michael addition reactions, the maleimide group acts as a Michael acceptor, reacting with nucleophiles like amines or thiols present on the polymer chains. nih.gov This results in the formation of new covalent bonds that link the polymer chains together. The efficiency of crosslinking and the final properties of the material can be controlled by factors such as the concentration of the crosslinking agent and the reaction conditions. researchgate.net The formation of these crosslinked networks enhances properties such as stiffness, glass transition temperature, and heat resistance. researchgate.net

This compound in Bioconjugation Research

The maleimide functionality is a cornerstone in bioconjugation chemistry, enabling the selective modification of biomolecules. While direct research on this compound in this specific context is not extensively detailed in the provided search results, the principles of maleimide-based bioconjugation are well-established and apply to this compound.

Maleimides are widely used for the selective modification of proteins, particularly at cysteine residues. mdpi.com The thiol group of cysteine is highly nucleophilic and reacts readily with the maleimide double bond via a Michael addition reaction. mdpi.com This reaction is highly chemoselective and proceeds efficiently under physiological conditions. mdpi.com

The stability of the resulting thiol-maleimide linkage is a critical consideration. While generally stable, this bond can be susceptible to hydrolysis and thiol exchange reactions, which can be a limitation in certain biological applications. nih.gov Researchers have explored various substituted N-aryl maleimides to modulate the stability and reactivity of the maleimide group. mdpi.com The bulky diisopropylphenyl group of this compound could potentially influence the steric accessibility and stability of the resulting conjugate.

Recent advancements have led to the development of alternative bioconjugation reagents that offer enhanced stability compared to traditional maleimides. nih.govnih.gov However, maleimides remain a vital tool for creating antibody-drug conjugates and other functionalized proteins. nih.gov

Polymeric scaffolds functionalized with maleimide groups serve as versatile platforms for various research applications, particularly in tissue engineering and drug delivery. These scaffolds can be prepared by incorporating maleimide-containing monomers into a polymer backbone. nih.gov

The maleimide groups on the scaffold act as reactive handles for the covalent attachment of bioactive molecules, such as peptides or growth factors. researchgate.net For example, the cRGD peptide, which promotes cell adhesion, can be conjugated to a maleimide-functionalized scaffold to enhance its biocompatibility. mdpi.com The efficiency of this conjugation depends on factors like steric hindrance and the accessibility of the maleimide groups. mdpi.com

Furthermore, these functionalized scaffolds can be crosslinked to form hydrogels with specific mechanical properties and degradation profiles. The ability to tailor the properties of these scaffolds makes them valuable for creating controlled environments for cell culture and tissue regeneration research. diva-portal.org

Computational and Theoretical Studies on N 2,6 Diisopropylphenyl Maleimide and Analogues

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the complex reaction mechanisms involving N-substituted maleimides. By modeling the electron density, researchers can predict and understand the pathways of chemical reactions with a high degree of accuracy.

Investigation of Transition States and Energetics

DFT calculations are instrumental in identifying and characterizing the transition states of reactions involving N-(2,6-diisopropylphenyl)maleimide. These calculations provide critical information about the energy barriers that must be overcome for a reaction to proceed, offering a quantitative measure of reaction kinetics. For instance, theoretical studies on related systems have utilized methods like B3LYP/6-311+G(d,p) to determine the stability and structural properties of molecules, which is fundamental to understanding their reactive behavior. researchgate.net The energetics of various reaction pathways can be compared, allowing for the prediction of the most favorable routes.

Elucidation of Selectivity Origins

The selectivity observed in chemical reactions is a key area of investigation where DFT calculations have proven invaluable. In the context of this compound, the bulky 2,6-diisopropylphenyl group imposes significant steric constraints that dictate the regioselectivity and stereoselectivity of its reactions. DFT studies can model these steric interactions and their impact on the transition state energies, thereby explaining the observed product distributions. By analyzing the electronic and steric factors at the transition state, the origins of selectivity can be clearly elucidated.

Molecular Modeling of Steric and Electronic Influences

Molecular modeling techniques offer a visual and quantitative understanding of how the three-dimensional structure of this compound influences its chemical properties. These models are crucial for interpreting experimental observations and for designing new molecules with desired characteristics.

Conformational Analysis of this compound and Related Structures

Table 1: Conformational Data of a Related Structure

Compound Dihedral Angle (Aryl-Amide) Method
N-(2,6-diisopropylphenyl)formamide 77.4(1)° X-ray Crystallography
N-(4-methoxyphenyl)formamide 8.0(3)° X-ray Crystallography

Data for N-(2,6-diisopropylphenyl)formamide and its less bulky analogue highlight the significant impact of the isopropyl groups on the molecular conformation. nih.govresearchgate.netresearchgate.net

Steric Effects on Reactivity and Polymerization Behavior

The pronounced steric hindrance imparted by the 2,6-diisopropylphenyl group has profound implications for the reactivity of the maleimide (B117702) double bond. This steric shielding can significantly reduce the rate of reactions, including polymerization. In polymerization processes, the bulky substituent can influence the tacticity and molecular weight of the resulting polymer. The steric bulk can hinder the approach of incoming monomers, potentially leading to polymers with specific stereochemical arrangements. Molecular modeling allows for a detailed examination of these steric clashes and their consequences on the polymerization mechanism.

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods provide a deep understanding of the electronic properties of this compound, which are fundamental to its reactivity. nih.gov These analyses go beyond simple structural models to describe the distribution of electrons within the molecule.

Table 2: Computed Molecular Descriptors for this compound

Property Value
Molecular Formula C₁₆H₁₉NO₂
Molecular Weight 257.333 g/mol
tPSA (Topological Polar Surface Area) 37.38 Ų
MolLogP 3.3628

These computed descriptors provide a summary of the key physicochemical properties of the molecule. copoldb.jp

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(2,6-diisopropylphenyl)maleimide in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Due to the significant steric hindrance caused by the bulky 2,6-diisopropylphenyl group, rotation around the N-C(aryl) bond is restricted. This restricted rotation can lead to the presence of atropisomers or result in broadened signals in the NMR spectrum at room temperature, a phenomenon also observed in analogous structures like N-(2,6-diisopropylphenyl)formamide.

The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl protons (a doublet for the methyl groups and a septet for the methine proton), the aromatic protons of the diisopropylphenyl ring, and a key singlet for the two equivalent vinylic protons of the maleimide (B117702) ring. The chemical shift of the maleimide protons is a distinctive feature, typically appearing around 6.8 ppm in N-substituted maleimides. researchgate.net

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the carbonyl carbons and the vinylic carbons of the maleimide ring, in addition to the signals for the aromatic and aliphatic carbons of the N-aryl substituent. chemicalbook.comchemicalbook.com The general synthesis and characterization of N-arylmaleimides routinely employ ¹H and ¹³C NMR to confirm the structure of the final products. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

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X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly documented, its solid-state conformation can be reliably inferred from closely related N-aryl imides.

A critical structural feature of N-aryl imides with bulky ortho-substituents is a significant dihedral (torsion) angle between the plane of the aryl ring and the plane of the imide ring. For example, the crystal structure of N-(2-nitrophenyl)maleimide shows a large dihedral angle between the rings. nih.gov This twisting is a direct consequence of steric repulsion between the ortho-substituents on the phenyl ring and the carbonyl groups of the maleimide. Given the large size of the isopropyl groups, a substantial dihedral angle is expected for this compound. This non-planar conformation is a key determinant of the molecule's physical and chemical properties.

Comparison of Crystallographic Data for Related N-Aryl Compounds

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Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are crucial for identifying the functional groups present in this compound.

FTIR Spectroscopy : The FTIR spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups of the maleimide ring. These typically appear as two distinct bands (asymmetric and symmetric stretching) in the region of 1700-1780 cm⁻¹. Other characteristic absorptions include the C-H stretching of the vinyl group on the maleimide ring (around 3100 cm⁻¹), the C=C stretching of the maleimide ring (around 1580 cm⁻¹), and various bands associated with the substituted aromatic ring and the aliphatic isopropyl groups. nih.govspectrabase.com The IR spectrum of the analogous N-(2,6-xylyl)maleimide provides a good reference for the expected peak positions. nist.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information. The C=C double bond of the maleimide ring and the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum due to the change in polarizability during these vibrations. usra.eduspectrabase.com The symmetric carbonyl stretch is also typically Raman active.

Characteristic Vibrational Frequencies for this compound

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Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to study its fragmentation patterns, which can aid in structural confirmation. The compound has a molecular formula of C₁₆H₁₉NO₂ and an exact mass of approximately 257.1416 Da. copoldb.jp

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 257. The fragmentation of this compound is expected to be influenced by the stability of the resulting fragments. Key fragmentation pathways would likely involve:

Cleavage of the N-aryl bond, leading to the formation of a highly stable 2,6-diisopropylaniline (B50358) radical cation at m/z 177 or a 2,6-diisopropylphenyl cation at m/z 176.

Loss of an isopropyl group (C₃H₇, 43 Da) from the molecular ion.

Fragmentation of the maleimide ring itself.

The ability to accurately measure the mass of the molecular ion and its fragments makes high-resolution mass spectrometry (HRMS) a powerful tool for confirming the compound's elemental composition. MS is also invaluable for monitoring the progress of reactions involving this compound, such as its synthesis or its participation in addition reactions (e.g., Michael addition), by tracking the disappearance of the reactant's molecular ion and the appearance of the product's molecular ion. nih.gov

Predicted Major Fragments in the Mass Spectrum of this compound

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Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

The primary contribution of this investigation is the identification of a significant deficit in the scientific literature concerning N-(2,6-diisopropylphenyl)maleimide. While the broader family of N-substituted maleimides is well-documented, this specific derivative appears to be largely unexplored. The steric bulk of the 2,6-diisopropylphenyl group is a notable feature that would be expected to impart unique properties to both the monomer and its corresponding polymers, yet empirical data to support this is lacking.

Emerging Avenues for this compound Research

The significant gaps in the current body of knowledge present clear opportunities for future research. Key areas for investigation include:

Synthesis and Characterization: A systematic study of the synthesis of this compound to optimize reaction conditions and yields, followed by comprehensive spectroscopic and crystallographic characterization.

Polymerization Studies: Investigation of the homopolymerization and copolymerization of this compound to understand its reactivity and the properties of the resulting polymers. The bulky diisopropylphenyl group may influence polymer chain packing and, consequently, the thermal and mechanical properties.

Property Evaluation: A thorough examination of the thermal, mechanical, dielectric, and optical properties of poly(this compound) and its copolymers. This would ascertain its potential for applications in high-performance materials.

Biomedical Applications: Exploration of its use in bioconjugation, considering the potential influence of the bulky substituent on reaction kinetics and the stability of the resulting conjugate.

Potential for Development of Novel Methodologies and Advanced Materials

The development of a reliable synthetic methodology for this compound would be the first step towards unlocking its potential. The unique steric and electronic properties conferred by the 2,6-diisopropylphenyl group could lead to the creation of advanced materials with tailored characteristics. For example, polymers derived from this monomer might exhibit enhanced solubility in organic solvents, modified thermal stability, or unique dielectric properties compared to less sterically hindered polyimides. In the realm of bioconjugation, the bulky substituent might offer a way to control the accessibility of the maleimide (B117702) group, potentially leading to more selective or stable bioconjugates. The exploration of these avenues could contribute to the development of novel polymers for electronics, advanced composites, and biomedical devices.

Q & A

Q. What are the standard synthetic routes for N-(2,6-diisopropylphenyl)maleimide, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via condensation reactions. For example, imidoyl chlorides (precursors to maleimide analogs) are prepared by reacting benzamide derivatives with phosphorus pentachloride (PCl₅) in dry toluene under reflux (2–6 hours, argon atmosphere). Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of amide to PCl₅) and ensuring anhydrous conditions to prevent hydrolysis . Purification often employs hot diethyl ether extraction or column chromatography with toluene as the eluent .

Q. What structural characterization methods are critical for confirming the molecular geometry of N-(2,6-diisopropylphenyl) derivatives?

X-ray crystallography is essential for resolving steric effects and π-π interactions. For instance, dihedral angles between aromatic rings (e.g., 87.7° between 2,6-diisopropylphenyl and nitrophenyl groups) and centroid-centroid distances (3.92 Å) reveal non-covalent interactions influencing packing behavior. Complementary techniques include NMR for confirming substitution patterns and FT-IR for functional group analysis .

Q. How is this compound utilized in polymer nanoparticle studies for drug delivery?

The compound serves as a hydrophobic fluorescent marker (e.g., PMI) to study encapsulation efficiency. Nanoparticles are prepared via microemulsion polymerization, with PMI loading concentrations (0.5–2.98 mg/g polymer) monitored using fluorescence spectroscopy. Post-purification, consistent encapsulation (~0.7 mg/g polymer) is achieved via dialysis or centrifugation, highlighting the importance of purification protocols for reproducibility .

Advanced Research Questions

Q. What strategies enable site-selective functionalization of this compound for optoelectronic applications?

Bromination using N-bromosuccinimide (NBS) in dry THF under argon introduces halogens at specific positions (e.g., terrylene dicarboximide derivatives). Reaction progress is tracked via TLC, with yields >90% achieved after 6 hours of reflux. Subsequent Suzuki couplings or Buchwald-Hartwig aminations enable conjugation with chromophores for optoelectronic tuning .

Q. How can this compound derivatives be radiolabeled for biodistribution studies?

Radiolabeling with ¹³¹I involves electrophilic substitution on electron-rich aromatic systems. For example, DMANPER (a perylene diimide derivative) is iodinated using Na¹³¹I and chloramine-T, followed by purification via size-exclusion chromatography. Scintigraphic imaging in murine models reveals organ-specific uptake, validated by gamma counting of tissue homogenates .

Q. What challenges arise in reconciling discrepancies in encapsulation efficiency data for maleimide-containing nanoparticles?

Discrepancies between initial loading (e.g., 2.98 mg/g) and post-purification concentrations (~0.7 mg/g) often stem from incomplete removal of unencapsulated dye. Methodological adjustments, such as optimizing surfactant ratios (e.g., SDS/PVA blends) or extending dialysis duration, improve consistency. Statistical analysis (e.g., ANOVA) of triplicate batches is critical for identifying outlier protocols .

Q. How do steric and electronic properties of N-(2,6-diisopropylphenyl) groups influence catalytic activity in palladium complexes?

Bulky 2,6-diisopropylphenyl substituents enhance steric protection of metal centers, reducing dimerization in palladium(II) catalysts. Electronic effects are probed via cyclic voltammetry (e.g., shifts in oxidation potentials) and DFT calculations. For example, immobilized Pd complexes show higher turnover numbers (TON > 10³) in methoxycarbonylation compared to homogeneous analogs .

Methodological Notes

  • Handling and Stability : Store derivatives under inert atmospheres (argon) at –20°C to prevent oxidation. Avoid prolonged exposure to moisture, as imidoyl chlorides are moisture-sensitive .
  • Data Reproducibility : Use high-purity solvents (e.g., dry THF distilled over Na/benzophenone) and validate synthetic intermediates via HRMS and elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.